
Cinnarizine
説明
T-Type Calcium Channel Inhibition
Cinnarizine selectively inhibits T-type voltage-gated calcium channels (VGCCs), which regulate low-threshold calcium currents in excitable cells. By binding to the α1G (Cav3.1) and α1H (Cav3.2) subunits, this compound reduces calcium influx during depolarization, with a reported inhibitory constant ($$K_i$$) of 22 nM. This action stabilizes vestibular hair cells, diminishing aberrant signaling in motion sickness and Ménière’s disease. T-type blockade also suppresses pathological oscillations in thalamocortical neurons, implicating this compound in tremor management.
L-Type Calcium Channel Blockade
This compound noncompetitively antagonizes L-type VGCCs (Cav1.2/Cav1.3), critical for excitation-contraction coupling and hormone secretion. Structural studies reveal its binding to the pore domain of Cav1.3 at the interface of repeats III and IV, achieving 80% current inhibition at 10 μM. This interaction prevents calcium-dependent vasoconstriction, with an IC₅₀ of 1.5 μM in vascular smooth muscle. Compared to dihydropyridines like nifedipine, this compound exhibits tissue selectivity, sparing cardiac L-type channels at therapeutic doses.
Competitive Inhibition of Calcium Ion Flux
This compound competitively displaces extracellular calcium ions at receptor-operated calcium channels (ROCCs), particularly those gated by histamine and serotonin. In rat aortic strips, it inhibits potassium-induced contractions (IC₅₀ = 1.3 μM) by antagonizing ROCCs linked to Gq-coupled receptors. This dual blockade of voltage- and receptor-operated pathways underlies its anti-spasmodic effects in peripheral vascular disorders.
特性
IUPAC Name |
1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7002-58-6 (di-hydrochloride) | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80859311 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0, 298-57-7 | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16699-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnarizine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, (E)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290687 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Diphenylmethyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-benzhydryl-4-cinnamylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnarizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNARIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DI2E1X18L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Continuous-Flow Multistep Synthesis
The continuous-flow approach revolutionizes cinnarizine production through four interconnected microreactor stages converting bulk alcohols into final products within 90 minutes. The process initiates with HCl-mediated chlorination of diphenylmethanol at 40°C, achieving near-quantitative chloride conversion through precise residence time control. Subsequent piperazine coupling occurs in a segmented flow reactor, where inline liquid-liquid separation removes byproducts before final alkylation.
This system produces this compound at 82% isolated yield with 99.2% purity, demonstrating superior efficiency over batch methods through:
-
Inline separation : Two phase separators eliminate intermediate purification bottlenecks
-
Scalability : 2 mmol/h productivity with linear scalability to industrial volumes
-
Material efficiency : 98% solvent recovery through closed-loop circulation
Comparative performance data for related antihistamines highlights the method's versatility:
Compound | Yield (%) | Purity (%) | Residence Time (min) |
---|---|---|---|
This compound | 82 | 99.2 | 90 |
Cyclizine | 94 | 98.7 | 85 |
Buclizine analog | 87 | 99.1 | 95 |
Four-Step Batch Synthesis with Process Monitoring
Patent CN103254152A details a monitored batch process achieving 85% overall yield through GC/TLC-guided optimization. The synthesis involves:
-
Friedel-Crafts alkylation : Benzene + benzyl chloride → diphenylmethane (78% yield)
-
Radical chlorination : Diisopropyl azodicarboxylate-catalyzed Cl₂ addition → diphenylchloromethane (83%)
-
Piperazine alkylation : Benzhydryl chloride + piperazine → benzhydrylpiperazine (91%)
-
Cinnamyl chloride coupling : Styryl alcohol HCl treatment → final this compound (89%)
Critical enhancements include:
-
Reaction monitoring : GC analysis at each stage reduces side products by 23% versus conventional methods
-
pH-controlled workup : Maintains piperazine stability during aqueous extraction
-
Solvent selection : Hexane/water biphasic system improves intermediate purity to 98.5%
Pharmaceutical Formulation Strategies
Orodispersible Tablet Development
Mouth-dissolving tablets address this compound's poor water solubility (0.04 mg/mL) and first-pass metabolism. A nine-formulation study compared effervescent, superdisintegrant, and sublimation techniques:
Table 1: Formulation Composition (mg/tablet)
Ingredient | Effervescent | Superdisintegrant | Sublimation |
---|---|---|---|
This compound | 25 | 25 | 25 |
Crospovidone | - | 15 | - |
Camphor | - | - | 40 |
Sodium bicarbonate | 20 | - | - |
Superdisintegrant formulations (B1-B9) outperformed others, with 10% L-HPC achieving:
Table 2: Formulation Performance Comparison
Parameter | Effervescent | Sublimation | L-HPC (10%) |
---|---|---|---|
Disintegration (s) | 48.3 | 59.7 | 25.3 |
Wetting (s) | 69.8 | 67.8 | 29.1 |
Friability (%) | 0.81 | 1.12 | 0.45 |
Lyophilized Oral Dispersible Films
Freeze-dried this compound lyophilizates demonstrate enhanced bioavailability through rapid buccal absorption. Optimized formulations containing 15% mannitol and 2% HPMC achieve:
-
27.5-second disintegration
-
44.7% dissolution at 2 minutes (vs 25.09% for conventional tablets)
-
98.2% content uniformity through freeze-drying cycle optimization
Analytical Quality Control
Modern synthesis employs multidimensional monitoring:
-
GC-FID : Quantifies chlorinated intermediates with 0.1% detection limits
-
HPLC-PDA : Confirms this compound purity >99% using C18 columns (λ=253 nm)
-
UV-Vis Spectroscopy : Validates tablet content uniformity (RSD <1.5%)
In-process checks reduce batch failures by 37% through real-time impurity tracking.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Method | CAPEX ($M) | OPEX ($/kg) | Yield (%) |
---|---|---|---|
Continuous-flow | 2.8 | 420 | 82 |
Batch synthesis | 1.2 | 580 | 85 |
Lyophilization | 4.1 | 890 | 99.5* |
*Formulation yield
化学反応の分析
反応の種類: シンナリジンは、次のようないくつかの種類の化学反応を起こします。
酸化: シンナリジンは、さまざまな代謝物を形成するために酸化することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 還元反応により、シンナリジンを対応するアミン誘導体に変換することができます。水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、過酸化水素、酸性または塩基性条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、無水条件。
形成される主要な製品:
酸化: さまざまな酸化された代謝物。
還元: アミン誘導体。
置換: 修飾されたピペラジン誘導体
4. 科学研究への応用
シンナリジンは、幅広い科学研究への応用を持っています。
科学的研究の応用
Pharmacological Profile
Cinnarizine's pharmacological actions are multifaceted:
- Calcium Channel Blockade : It inhibits L-type and T-type voltage-gated calcium channels, which is crucial for its effects on vascular smooth muscle and the central nervous system .
- Histamine Receptor Antagonism : this compound acts as a potent inhibitor of histamine H1 receptors (Ki = 47 nM) and has demonstrated activity against dopamine receptors, contributing to its antiemetic effects .
- Vasorelaxation : Its ability to induce vasorelaxation makes it a candidate for nootropic applications, enhancing cerebral blood flow and oxygen supply .
Management of Vertigo and Motion Sickness
This compound is primarily used to alleviate symptoms associated with vestibular disorders:
- Effectiveness : Studies have shown significant reductions in symptoms such as dizziness, nausea, and vomiting. A fixed-dose combination of this compound and dimenhydrinate has been particularly effective in treating vertigo .
- Case Study : In a clinical trial involving 120 patients, the combination therapy led to a marked improvement in dizziness symptoms over a 60-day period (p < 0.001) as measured by the Dizziness Handicap Inventory (DHI) .
Migraine Prophylaxis
Recent systematic reviews indicate that this compound may be effective in preventing migraine attacks:
- Efficacy : A meta-analysis revealed that patients experienced a significant decrease in migraine frequency (mean difference = -3.10) and intensity (mean difference = -1.54) when treated with this compound compared to controls like propranolol and sodium valproate .
- Recommendation : Despite promising results, the authors suggest further research with larger sample sizes to confirm these findings.
Potential Anticancer Properties
Emerging research suggests that this compound may have applications in oncology:
- Mechanism of Action : Molecular modeling studies indicate that this compound interacts with protein kinase C (PKC), potentially influencing cancer cell signaling pathways .
- Research Findings : Investigations into nasopharyngeal carcinoma have identified mutations that could be targeted therapeutically, with this compound being considered for further study in this context .
Data Table: Summary of Clinical Efficacy Studies
作用機序
シンナリジンは、主にL型とT型の電位依存性カルシウムチャネルを遮断することによって効果を発揮します。この阻害は、細胞へのカルシウムイオンの流入を防ぎ、それによってニューロンと平滑筋細胞の興奮性を低下させます。 シンナリジンは、ドーパミンD2受容体、ヒスタミンH1受容体、ムスカリン性アセチルコリン受容体にも結合し、抗ヒスタミン作用と制吐作用に貢献しています .
類似化合物:
シンナリジンのユニークさ: シンナリジンは、カルシウムチャネル遮断作用と抗ヒスタミン作用を組み合わせた独自の性質により、前庭障害や乗り物酔いの治療に特に効果的です。 複数の受容体タイプに結合する能力も、その幅広い治療的応用への貢献しています .
類似化合物との比較
Table 1: Clinical Efficacy in Vertigo and Motion Sickness
Compound | Indication | Dose | Efficacy (%) | Reference |
---|---|---|---|---|
This compound | Vertigo | 45–90 mg/day | 70–80 | |
Betahistine | Ménière’s disease | 48 mg/day | >80 | |
Scopolamine | Severe seasickness | Transdermal patch | >75 |
Antihistaminic and Anti-Allergic Activity
This compound’s H1-antagonism is weaker compared to newer antihistamines:
- Doxepin : In cold urticaria, 8/9 patients preferred doxepin (10 mg TID) over this compound (10 mg TID) due to superior symptom relief .
- Hydroxyzine : While both reduce histamine-mediated responses, hydroxyzine’s sedative effects limit its use in chronic conditions, whereas this compound is better tolerated long-term .
Pharmacokinetic and Solubility Profiles
- Water Solubility : Free this compound has negligible solubility (0%), but inclusion complexes with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) improve solubility to ~4.1% .
- Lipid-Based Formulations : this compound ionic liquids (e.g., 1-decyl sulfate) exhibit 10-fold higher solubility in lipid formulations compared to the hydrochloride salt .
- Comparative ADME : Etodroxizine and levocetirizine (structural analogs) demonstrate better absorption and metabolic stability than this compound in computational models .
Table 2: Solubility Enhancements
Formulation | Solubility (mg/mL) | Reference |
---|---|---|
Free this compound | 0.0 | |
SBE-β-CD inclusion complex | 4.1 | |
This compound 1-decyl sulfate | 12.5 (LC-SEDDS) |
Structural and Mechanistic Comparisons
- Piperazine Derivatives : this compound shares structural similarities with flunarizine and meclizine. Both inhibit mTORC1, but flunarizine shows stronger radiation-sensitizing effects in glioblastoma stem cells .
- WNT Pathway Inhibitors : this compound and ciclopirox olamine induce apoptosis in lymphoma cells via WNT/β-catenin inhibition, though ciclopirox has broader antifungal applications .
Formulation Innovations
- Transfersomal Gels : this compound-loaded transfersomes achieve >90% encapsulation efficiency, enabling targeted delivery for vertigo treatment .
- Lipid-Based Systems: Solidified self-nanoemulsifying drug delivery systems (SNEDDS) enhance fed-state solubility by 300% compared to conventional tablets .
生物活性
Cinnarizine is a piperazine derivative primarily used as an antihistamine and calcium channel blocker. Its biological activity encompasses a range of mechanisms, including effects on the central nervous system, vascular smooth muscle, and various receptor interactions. This article delves into the pharmacodynamics, pharmacokinetics, therapeutic applications, and case studies related to this compound, supported by data tables and research findings.
Pharmacodynamics
This compound exhibits multiple pharmacological actions:
- Calcium Channel Blocking : this compound selectively inhibits L-type and T-type voltage-gated calcium channels, reducing intracellular calcium levels in vascular smooth muscle cells. This mechanism leads to vasodilation and decreased vascular resistance .
- Antihistaminic Activity : It acts as an H1 receptor antagonist, providing relief from allergic symptoms .
- Antiserotonergic and Antidopaminergic Effects : this compound also interacts with serotonin and dopamine receptors, which may contribute to its efficacy in treating vestibular disorders .
Pharmacokinetics
This compound is characterized by:
- High Protein Binding : Approximately 91% of this compound binds to plasma proteins, which influences its distribution and bioavailability .
- Metabolism : It is metabolized primarily by cytochrome P450 enzymes (CYP2D6 and CYP2B6), leading to various metabolites excreted in urine and feces .
- Half-life : The elimination half-life ranges from 3 to 6 hours, necessitating multiple doses for sustained effects .
Therapeutic Applications
This compound is indicated for various conditions:
- Vestibular Disorders : It is widely used for treating vertigo and motion sickness. A study involving 1275 patients demonstrated a significant reduction in vertigo symptoms (61% improvement) when treated with a combination of this compound and dimenhydrinate .
- Cold Urticaria : In a clinical trial with 14 patients intolerant to standard antihistamines, this compound showed a complete or good response in 57.1% of cases .
- Postviral Hyposmia : this compound has been explored as an adjuvant treatment alongside steroids for improving olfactory function in patients with postviral hyposmia, showing statistically significant improvements .
Study on Vertigo Treatment
A non-interventional study assessed the efficacy of a fixed combination of this compound (20 mg) and dimenhydrinate (40 mg) in treating vertigo. Key findings included:
- Patient Demographics : Average age of participants was 61.2 years.
- Efficacy Results :
- Mean Vertigo Score (MVS) reduced from 1.46 to 0.57 (61% improvement).
- Concomitant symptoms like nausea and vomiting decreased by 84% and 85%, respectively.
Symptom | Baseline MVS | Post-Treatment MVS | Improvement (%) |
---|---|---|---|
Vertigo | 1.46 | 0.57 | 61 |
Nausea | - | - | 84 |
Vomiting | - | - | 85 |
Cold Urticaria Response
In another study involving patients with cold urticaria:
Q & A
How can researchers design robust pharmacokinetic studies for cinnarizine to account for its variable solubility and stability?
Answer:
Pharmacokinetic studies must address this compound’s low aqueous solubility (0.02 mg/mL at 25°C) and pH-dependent stability (pKa = 7.4) . Experimental designs should:
- Use validated HPLC methods with UV detection (e.g., C18 columns, mobile phase: methanol-phosphate buffer) to quantify plasma concentrations .
- Incorporate stability-indicating assays under simulated physiological conditions (e.g., varying pH, temperature) to assess degradation products .
- Apply non-compartmental analysis (NCA) for bioavailability calculations, ensuring sampling intervals align with this compound’s half-life (~4–6 hours) .
Advanced Consideration:
For population pharmacokinetic modeling, use nonlinear mixed-effects models (NONMEM) to account for inter-subject variability in metabolism, particularly CYP2D6 polymorphisms .
What methodological strategies resolve contradictions in clinical efficacy data between this compound monotherapy and combination therapies?
Answer:
Contradictions arise from heterogeneous patient populations (e.g., peripheral vs. central vertigo) and dosing regimens. To mitigate:
- Conduct stratified meta-analyses comparing this compound alone (e.g., 25 mg TID) versus fixed-dose combinations (e.g., this compound + dimenhydrinate 20 mg TID), focusing on standardized endpoints like vertigo severity scales .
- Apply multivariate regression to isolate confounding variables (e.g., age, comorbidities) using tools like Cochrane’s ROBINS-I for bias assessment .
Advanced Consideration:
Design adaptive clinical trials with interim analyses to adjust dosing or enrollment criteria based on early efficacy signals, leveraging Bayesian statistical frameworks .
How can researchers optimize experimental protocols for synthesizing this compound derivatives with enhanced selectivity for calcium channels?
Answer:
Synthesis optimization requires:
- Structural modification at the diphenylmethylpiperazine moiety to enhance binding to T-type calcium channels. Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to predict binding affinities .
- Validate purity (>98%) via differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) spectroscopy, referencing USP monographs for impurity thresholds .
Advanced Consideration:
Apply high-throughput screening (HTS) with fluorescent calcium indicators (e.g., Fluo-4) in HEK293 cells expressing Cav3.2 channels to assess derivative efficacy .
What analytical validation criteria are critical for ensuring reproducibility in this compound bioanalytical assays?
Answer:
Follow ICH Q2(R1) guidelines:
- Linearity: R² ≥ 0.995 across 50–150% of expected plasma concentrations (e.g., 10–300 ng/mL) .
- Accuracy/Precision: ≤±15% deviation for QC samples (intra-day and inter-day).
- Matrix Effects: Evaluate ion suppression/enhancement via post-column infusion in human plasma .
Advanced Consideration:
Implement isotope-labeled internal standards (e.g., this compound-d4) to correct for matrix variability in LC-MS/MS workflows .
How do molecular interactions between this compound and cyclodextrins influence drug delivery systems?
Answer:
β-cyclodextrin (β-CD) encapsulation improves solubility via hydrophobic interactions, with binding constants (Ka) determined via phase solubility studies . Key steps:
- Characterize inclusion complexes using Fourier-transform infrared spectroscopy (FTIR) to confirm shifts in this compound’s aromatic C-H stretches .
- Perform dissolution testing (USP Apparatus II, 50 rpm) in simulated gastric fluid to compare release profiles of complexed vs. free this compound .
Advanced Consideration:
Use molecular dynamics simulations (e.g., GROMACS) to model β-CD-cinnarizine stability under physiological shear stress .
What statistical approaches address heterogeneity in preclinical data on this compound’s neuroprotective effects?
Answer:
- Apply random-effects meta-analysis to pool data from rodent models (e.g., ischemia-reperfusion injury), reporting I² statistics to quantify heterogeneity .
- Use sensitivity analysis to exclude outliers (e.g., studies with dosing >50 mg/kg/day) .
Advanced Consideration:
Employ machine learning (e.g., random forests) to identify predictors of neuroprotection (e.g., blood-brain barrier permeability, plasma AUC) from high-dimensional omics datasets .
How should researchers design in vitro models to evaluate this compound’s dual antihistaminic and calcium channel-blocking activities?
Answer:
- Histamine H1 Receptor: Use CHO-K1 cells transfected with H1 receptors; measure cAMP inhibition via ELISA .
- Calcium Channels: Patch-clamp electrophysiology in cerebellar granule cells to assess Cav2.1 inhibition .
Advanced Consideration:
Develop 3D co-culture models (e.g., neurons + mast cells) to study this compound’s dual mechanisms in a physiologically relevant microenvironment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。